Pharmacopoeial Designation as a Specified Impurity Requiring Individual Quantification
Rosuvastatin Isoamy Ester is listed as a specified impurity in the European Pharmacopoeia (EP) monograph for rosuvastatin tablets, distinct from unspecified impurities that are subject only to a generic total limit. This designation mandates a validated analytical method with a defined individual acceptance criterion [1]. By contrast, rosuvastatin methyl ester and rosuvastatin lactone, while also specified, arise from different synthetic pathways and degradation mechanisms, and their limits are independently set; thus a standard validated for one impurity cannot be assumed adequate for another without re-validation .
| Evidence Dimension | Regulatory impurity classification and individual limit |
|---|---|
| Target Compound Data | Specified impurity; individual limit ≤0.1% (Rosuvastatin isoamyl ester) |
| Comparator Or Baseline | Unspecified impurities: total ≤0.10% (no individual limit); other specified impurities (e.g., rosuvastatin methyl ester): ≤0.1% each |
| Quantified Difference | Specified impurities require dedicated analytical control and individual quantification, whereas unspecified impurities are controlled only as a sum. |
| Conditions | European Pharmacopoeia rosuvastatin tablets monograph; ICH Q3A/Q3B impurity guidelines |
Why This Matters
Procuring the correct specified impurity reference standard is critical for ANDA/NDA regulatory submissions—failure to individually quantify a specified impurity can result in a deficiency letter from authorities.
- [1] Ferretti, R. et al. A Novel Validated UHPLC Method for the Estimation of Rosuvastatin and Its Complete Impurity Profile in Tablet Formulations. Molecules 2023, 28(1), 431. View Source
